molecular formula C18H17NO2S B3884176 N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide

N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide

Cat. No.: B3884176
M. Wt: 311.4 g/mol
InChI Key: PKOXXAICRGKARL-LFYBBSHMSA-N
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Description

“N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide” is a complex organic compound. It contains a methylthio group (-SCH3), which is a sulfur analog of the methoxy group(-OCH3), attached to a phenyl ring. This phenyl ring is connected to an acryloyl group, which is a type of alpha, beta-unsaturated carbonyl. Another phenyl ring is attached to the acryloyl group, and this second phenyl ring is connected to an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the acryloyl group would introduce an area of electron density due to the double bond, which could have implications for the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could enhance its solubility in water, while the aromatic rings might increase its stability .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a potential material for industrial applications, studies might focus on its stability and reactivity .

Properties

IUPAC Name

N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-13(20)19-16-8-6-15(7-9-16)18(21)12-5-14-3-10-17(22-2)11-4-14/h3-12H,1-2H3,(H,19,20)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOXXAICRGKARL-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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